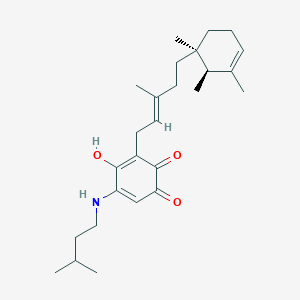
Metachromin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metachromin S is a sesquiterpenoid that is 5-amino-2-hydroxy-3-methyl-1,4-benzoquinone in which one of the hydrogens of the methyl group is replaced by a 2-methyl-4-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]but-1-en-1-yl group and one of the hydrogens attached to the nitrogen is replaced by a 3-methylbutyl group. It is isolated from an Okinawan sponge Spongia sp.SS-1037 and exhibits moderate cytotoxicity against L1210 murine leukemia and KB human epidermoid carcinoma cells. It has a role as a metabolite and an antineoplastic agent. It is a member of monohydroxy-1,4-benzoquinones, a sesquiterpenoid and a secondary amino compound.
Wissenschaftliche Forschungsanwendungen
Inhibition of Receptor Tyrosine Kinases
Metachromins, specifically metachromins L-Q, show inhibitory effects against receptor tyrosine kinases EGFR and HER2. This is particularly significant as EGFR and HER2 are important in various cancer pathways. Two analogs, 11 and 12, demonstrated relatively stronger inhibitory activity against EGFR, while metachromins L-Q and several other analogs were effective against HER2 (Takahashi et al., 2013).
Cytotoxic Activity
Metachromin C, a sesquiterpenoid quinone, isolated from the Okinawan marine sponge Hippospongia metachromia, has been identified for its potent cytotoxic activity. This compound, along with metachromin A, was determined by spectroscopic data, highlighting its potential in cancer research (Kobayashi et al., 1989).
Synthesis for Biological Studies
The total synthesis of antineoplastic marine natural product metachromin-A was achieved through a convergent synthetic approach. This process is important for the preparation of analogues for biological studies, offering a pathway to explore the potential of metachromin A in various applications (Almeida & Correia, 1999).
Cytotoxicities Against Human Tumor Cells
Further study on the Taiwanese marine sponge Hippospongia metachromia led to the isolation of new sesquiterpene hydroquinones, showing potent cytotoxicities against human colon and nasopharyngeal tumor cells. This reinforces the potential of metachromin compounds in cancer therapy (Shen, Chen, & Kuo, 2001).
Modest Cytotoxicity and Chemical Correlations
The isolation of six new sesquiterpenoid quinones, metachromins L–Q, from an Okinawan marine sponge Spongia sp., revealed modest cytotoxicity. This study also provided insights into the structure and stereochemistry of these compounds (Takahashi, Kubota, Fromont, & Kobayashi, 2007).
Eigenschaften
Molekularformel |
C26H39NO3 |
|---|---|
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
4-hydroxy-5-(3-methylbutylamino)-3-[(E)-3-methyl-5-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]pent-2-enyl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C26H39NO3/c1-17(2)12-15-27-22-16-23(28)25(30)21(24(22)29)10-9-18(3)11-14-26(6)13-7-8-19(4)20(26)5/h8-9,16-17,20,27,29H,7,10-15H2,1-6H3/b18-9+/t20-,26-/m1/s1 |
InChI-Schlüssel |
AVSDXGLYZPUUKD-JEJCENLRSA-N |
Isomerische SMILES |
C[C@@H]1C(=CCC[C@]1(C)CC/C(=C/CC2=C(C(=CC(=O)C2=O)NCCC(C)C)O)/C)C |
Kanonische SMILES |
CC1C(=CCCC1(C)CCC(=CCC2=C(C(=CC(=O)C2=O)NCCC(C)C)O)C)C |
Synonyme |
metachromin S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



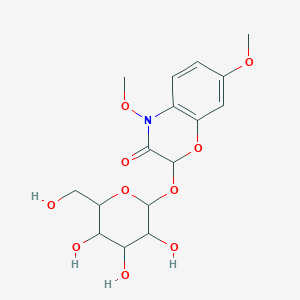
![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)
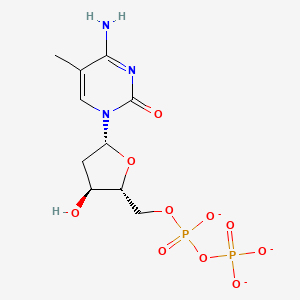
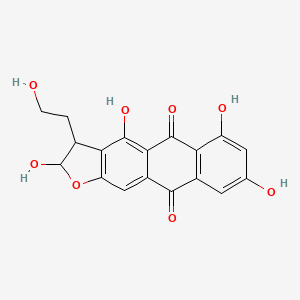
![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)

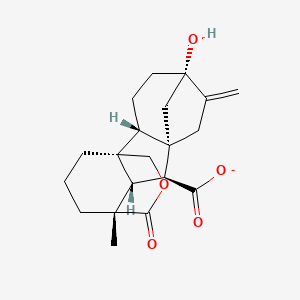

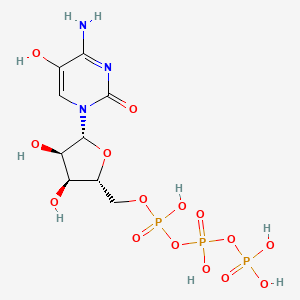
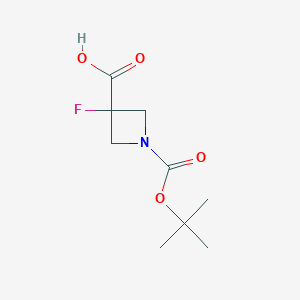

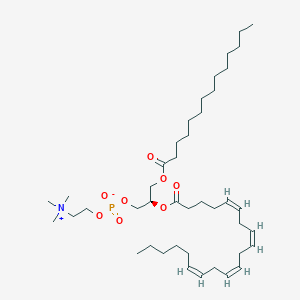
![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)
![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)